molecular formula C5H10ClN3 B2511433 [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride CAS No. 1332530-78-5

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride

Cat. No.: B2511433
CAS No.: 1332530-78-5
M. Wt: 147.61
InChI Key: XPOZILPQFAIBOC-UHFFFAOYSA-N
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Description

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position and a methylamine group at the 5-position of the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound often involves the use of liquid ammonia and sodium metal, followed by the addition of methanol and ammonium chloride. The reaction mixture is then heated to remove ammonia, and the product is obtained by treating the mixture with hydrochloric acid in isopropanol .

Chemical Reactions Analysis

Types of Reactions

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the compound can interact with histamine receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-imidazolemethanol hydrochloride
  • 4-Methyl-1H-imidazol-5-yl methanol hydrochloride
  • 5-Methyl-1H-imidazol-4-yl methanol hydrochloride
  • 4-Hydroxymethyl-5-methylimidazole hydrochloride

Uniqueness

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group at the 5-position enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCMRVHPEOBFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-78-5
Record name 1-(5-methyl-1H-imidazol-4-yl)methanamine hydrochloride
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